Éster etílico de prostaglandina A1

Descripción general

Descripción

El éster etílico de prostaglandina A1 es una forma de profármaco de la prostaglandina A1, que es un miembro de la familia de las prostaglandinas. Las prostaglandinas son compuestos lipídicos derivados de ácidos grasos y tienen diversos efectos hormonales en los animales. El éster etílico de prostaglandina A1 es conocido por su mayor solubilidad en lípidos, lo que lo hace más eficaz en sistemas biológicos .

Aplicaciones Científicas De Investigación

Scientific Research Applications

PGA1 ethyl ester has been investigated across several scientific domains, including chemistry, biology, and medicine. Below are detailed applications categorized by field:

Chemistry

- Model Compound : It serves as a model compound for studying prostaglandin synthesis and the mechanisms of action of prostaglandins in biochemical pathways.

- Synthetic Intermediates : PGA1 ethyl ester is used in the development of synthetic pathways for producing other prostaglandin analogs and derivatives, facilitating research into their properties and effects.

Biology

- Cellular Signaling : Research has demonstrated that PGA1 ethyl ester plays a role in cellular signaling pathways, particularly in platelet activation inhibition. This property is significant for understanding cardiovascular health and related disorders .

- Renal Effects : The compound has been shown to induce renal vasodilation, leading to increased sodium excretion and lowered arterial pressure, making it a candidate for treating hypertension .

Medicine

- Therapeutic Potential : Studies highlight its potential therapeutic effects, particularly its ability to inhibit platelet aggregation, which may be beneficial in preventing thrombotic events .

- Analytical Reference : In pharmaceutical development, PGA1 ethyl ester is utilized as a reference compound in analytical chemistry to validate methods for quantifying prostaglandins in various formulations .

Case Studies

Several studies have documented the applications of PGA1 ethyl ester:

- Case Study 1 : In a study exploring the effects of PGA1 ethyl ester on hypertensive patients, results indicated significant reductions in arterial pressure alongside increased sodium excretion. This suggests potential use as an antihypertensive agent .

- Case Study 2 : Research investigating the role of PGA1 ethyl ester in cellular signaling revealed its effectiveness in inhibiting platelet aggregation under various experimental conditions. This finding supports its therapeutic use in preventing thromboembolic disorders .

Mecanismo De Acción

El éster etílico de prostaglandina A1 ejerce sus efectos al convertirse en prostaglandina A1 en el cuerpo. La prostaglandina A1 interactúa entonces con receptores específicos de prostaglandinas, que son receptores acoplados a proteínas G. Estos receptores activan diversas vías de señalización intracelular, incluida la vía del monofosfato de adenosina cíclico (cAMP), lo que lleva a diversos efectos biológicos, como la vasodilatación y la inhibición de la agregación plaquetaria .

Compuestos similares:

Prostaglandina E1: Conocida por sus efectos vasodilatadores y su uso en el tratamiento de la disfunción eréctil.

Prostaglandina F2α: Interviene en la regulación de los procesos reproductivos.

Prostaglandina D2: Desempeña un papel en las reacciones alérgicas y la regulación del sueño.

Singularidad: El éster etílico de prostaglandina A1 es único debido a su mayor solubilidad en lípidos, lo que permite una mejor absorción y eficacia en los sistemas biológicos. Su capacidad para inhibir la activación plaquetaria y provocar vasodilatación renal también lo distingue de otras prostaglandinas .

Análisis Bioquímico

Biochemical Properties

Prostaglandin A1 Ethyl Ester interacts with various enzymes and proteins. It inhibits the activation of platelets . The nature of these interactions involves the blocking of increases in intracellular calcium concentration and TXA2 synthesis .

Cellular Effects

Prostaglandin A1 Ethyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of platelets . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Prostaglandin A1 Ethyl Ester involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the activation of platelets, likely through blocking increases in intracellular calcium concentration and TXA2 synthesis .

Metabolic Pathways

Prostaglandin A1 Ethyl Ester is involved in the prostaglandin metabolic pathway . It interacts with various enzymes and cofactors, but specific details about these interactions and their effects on metabolic flux or metabolite levels are currently limited.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éster etílico de prostaglandina A1 suele implicar la esterificación de la prostaglandina A1. Este proceso se puede llevar a cabo utilizando varios reactivos y catalizadores. Un método común implica la reacción de la prostaglandina A1 con etanol en presencia de un catalizador ácido, como el ácido sulfúrico, bajo condiciones de reflujo. La reacción va seguida de una purificación mediante recristalización .

Métodos de producción industrial: La producción industrial del éster etílico de prostaglandina A1 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cromatografía líquida de alta resolución, son comunes en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster etílico de prostaglandina A1 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Pueden producirse diversas reacciones de sustitución, especialmente en el grupo éster.

Reactivos y condiciones comunes:

Oxidación: Los oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores utilizados con frecuencia.

Sustitución: Los cloruros de ácido y los anhídridos se utilizan para la esterificación y otras reacciones de sustitución.

Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxílicos y cetónicos, mientras que la reducción puede producir alcoholes .

4. Aplicaciones en investigación científica

El éster etílico de prostaglandina A1 tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de la síntesis y las reacciones de las prostaglandinas.

Biología: Se estudia su papel en la señalización celular y sus efectos en diversos procesos biológicos.

Medicina: El éster etílico de prostaglandina A1 se está investigando por sus posibles efectos terapéuticos, incluida su capacidad para inhibir la activación plaquetaria y provocar vasodilatación renal

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como compuesto de referencia en química analítica.

Comparación Con Compuestos Similares

Prostaglandin E1: Known for its vasodilatory effects and use in treating erectile dysfunction.

Prostaglandin F2α: Involved in the regulation of reproductive processes.

Prostaglandin D2: Plays a role in allergic reactions and sleep regulation.

Uniqueness: Prostaglandin A1 ethyl ester is unique due to its enhanced lipid solubility, which allows for better absorption and efficacy in biological systems. Its ability to inhibit platelet activation and cause renal vasodilation also distinguishes it from other prostaglandins .

Propiedades

IUPAC Name |

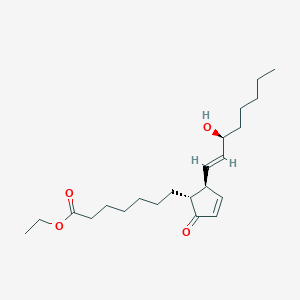

ethyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h14-20,23H,3-13H2,1-2H3/b16-14+/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQVEMJKKQYNQQ-LTGPBHORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.